Ketoprofen L-thyroxine ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ketoprofen L-thyroxine ester is a prodrug that combines the nonsteroidal anti-inflammatory drug ketoprofen with the thyroid hormone L-thyroxine. This compound is designed to leverage the anti-inflammatory properties of ketoprofen while utilizing the thyroid hormone’s ability to target specific tissues, particularly the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ketoprofen L-thyroxine ester typically involves the esterification of ketoprofen with L-thyroxine. This process can be catalyzed by various enzymes or chemical catalysts. One common method involves the use of lipase-catalyzed hydrolysis in an organic medium, which results in the formation of the ester bond between ketoprofen and L-thyroxine .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of immobilized enzymes, such as Lipozyme from Mucor miehei, has been shown to be effective in achieving high enantioselectivity and activity .
Chemical Reactions Analysis
Types of Reactions
Ketoprofen L-thyroxine ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to release ketoprofen and L-thyroxine.
Oxidation and Reduction: These reactions can modify the functional groups on the ketoprofen or L-thyroxine moieties.
Substitution: Functional groups on the ketoprofen or L-thyroxine can be substituted with other groups under specific conditions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used
Major Products Formed
The major products formed from these reactions include ketoprofen, L-thyroxine, and their respective oxidized or reduced derivatives .
Scientific Research Applications
Ketoprofen L-thyroxine ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Industry: Utilized in the development of new drug delivery systems and prodrugs.
Mechanism of Action
The mechanism of action of ketoprofen L-thyroxine ester involves the slow release of ketoprofen in the brain, where it exerts its anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). L-thyroxine targets specific tissues and enhances the delivery of ketoprofen to these sites .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen L-thyroxine ester: Similar in structure but uses ibuprofen instead of ketoprofen.
Naproxen L-thyroxine ester: Another similar compound that uses naproxen.
Uniqueness
Ketoprofen L-thyroxine ester is unique due to its combination of ketoprofen’s potent anti-inflammatory properties with L-thyroxine’s ability to target specific tissues, particularly the brain. This combination aims to enhance the therapeutic effects while minimizing side effects .
Properties
Molecular Formula |
C31H23I4NO6 |
---|---|
Molecular Weight |
1013.1 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[4-[2-(3-benzoylphenyl)propanoyloxy]-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C31H23I4NO6/c1-16(19-8-5-9-20(13-19)27(37)18-6-3-2-4-7-18)31(40)42-29-24(34)14-21(15-25(29)35)41-28-22(32)10-17(11-23(28)33)12-26(36)30(38)39/h2-11,13-16,26H,12,36H2,1H3,(H,38,39)/t16?,26-/m0/s1 |
InChI Key |
QQLWFAOLFDMKNV-TZHIXCAUSA-N |
Isomeric SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3=C(C=C(C=C3I)OC4=C(C=C(C=C4I)C[C@@H](C(=O)O)N)I)I |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3=C(C=C(C=C3I)OC4=C(C=C(C=C4I)CC(C(=O)O)N)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.